1-[3-(dimethylamino)propyl]-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]thiourea
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Overview
Description
N-[3-(DIMETHYLAMINO)PROPYL]-N’-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA is a complex organic compound with a unique structure that includes both dimethylamino and pyrazolyl groups
Preparation Methods
The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-N’-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA typically involves the reaction of 3-(dimethylamino)propylamine with 3-(4-methyl-1H-pyrazol-1-yl)propyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
N-[3-(DIMETHYLAMINO)PROPYL]-N’-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-[3-(DIMETHYLAMINO)PROPYL]-N’-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Research has shown that this compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-N’-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer cells, it induces apoptosis by disrupting the mitochondrial membrane potential and activating caspases .
Comparison with Similar Compounds
N-[3-(DIMETHYLAMINO)PROPYL]-N’-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA can be compared with similar compounds such as:
N,N-Dimethyl-1,3-propanediamine: This compound has a similar dimethylamino group but lacks the pyrazolyl moiety, making it less versatile in biological applications.
3-(Dimethylamino)-1-propylamine: While it shares the dimethylamino group, it does not have the thiourea functionality, limiting its reactivity in certain chemical reactions.
N-[3-(DIMETHYLAMINO)PROPYL]-N’-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H25N5S |
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Molecular Weight |
283.44 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-[3-(4-methylpyrazol-1-yl)propyl]thiourea |
InChI |
InChI=1S/C13H25N5S/c1-12-10-16-18(11-12)9-5-7-15-13(19)14-6-4-8-17(2)3/h10-11H,4-9H2,1-3H3,(H2,14,15,19) |
InChI Key |
JEWADQPMFXIYKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCCNC(=S)NCCCN(C)C |
Origin of Product |
United States |
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